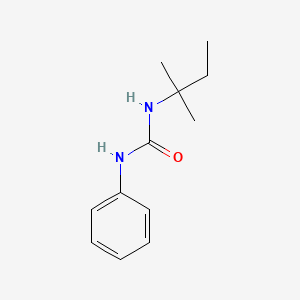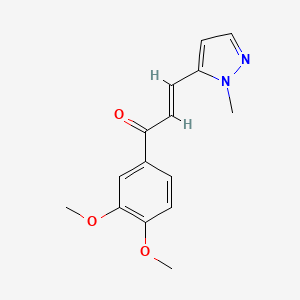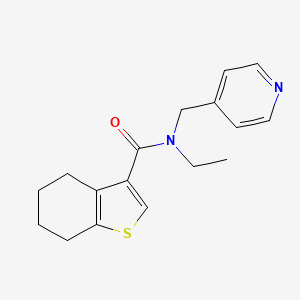
N-(1,1-dimethylpropyl)-N'-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-dimethylpropyl)-N'-phenylurea, also known as DMPU, is a highly versatile and widely used polar aprotic solvent in organic chemistry. It is a colorless and odorless liquid that is miscible with water and many organic solvents. DMPU has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
N-(1,1-dimethylpropyl)-N'-phenylurea acts as a polar aprotic solvent, which means that it can dissolve polar and ionic compounds without undergoing any chemical reactions. It has a high dielectric constant, which makes it an effective solvent for charged species. This compound can also act as a ligand for metal ions, which can facilitate the formation of metal complexes. In addition, this compound can act as a hydrogen bond acceptor, which can influence the reactivity of certain compounds.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. However, it can cause skin irritation and should be handled with care. This compound has been shown to have some physiological effects, including the ability to induce apoptosis in cancer cells and to inhibit the activity of certain enzymes.
実験室実験の利点と制限
N-(1,1-dimethylpropyl)-N'-phenylurea has several advantages as a solvent for laboratory experiments. It is a highly polar solvent that can dissolve a wide range of polar and ionic compounds. It has a low vapor pressure, which makes it easy to handle and store. This compound is also relatively inexpensive and readily available. However, this compound has some limitations as a solvent. It can react with some compounds, particularly those containing acidic protons or electrophilic centers. It can also form complexes with some metal ions, which can interfere with certain reactions.
将来の方向性
There are several future directions for research on N-(1,1-dimethylpropyl)-N'-phenylurea. One area of interest is the development of new synthetic methods for this compound and related compounds. Another area of interest is the use of this compound as a solvent for new types of reactions and reactions involving new types of compounds. Additionally, there is potential for the use of this compound in drug discovery and development, particularly in the design of new drugs that target specific enzymes or proteins. Finally, there is potential for the use of this compound in the development of new materials, particularly those with unique electronic or optical properties.
合成法
N-(1,1-dimethylpropyl)-N'-phenylurea can be synthesized by reacting N,N-dimethylpropylamine with phenylisocyanate. The reaction can be carried out in an inert atmosphere and at a temperature of around 50°C. The product can be purified by distillation or recrystallization.
科学的研究の応用
N-(1,1-dimethylpropyl)-N'-phenylurea has been used in a wide range of scientific research applications, including organic synthesis, polymer chemistry, and biochemistry. It is commonly used as a solvent for the preparation of organometallic compounds, Grignard reagents, and other reactive intermediates. It is also used as a solvent for the synthesis of polymers such as polyurethanes, polyamides, and polyesters. In biochemistry, this compound has been used as a reagent for peptide synthesis and as a solvent for protein denaturation and refolding.
特性
IUPAC Name |
1-(2-methylbutan-2-yl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-4-12(2,3)14-11(15)13-10-8-6-5-7-9-10/h5-9H,4H2,1-3H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPNQNAPJJODGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)NC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[3-(3-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B5436941.png)
![3-isobutyl-6-(3,4,5-trimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5436945.png)
![3-({[3-(4-morpholinyl)propyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5436952.png)
![5-benzyl-3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5436959.png)

![(3S*,4R*)-1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5436975.png)
![N-cyclopropyl-2-{[5-(5-ethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5436985.png)
![3,7-diacetyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5436988.png)
![(3aR*,5R*,6S*,7aS*)-2-[2-(4-morpholinyl)benzoyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5437000.png)

![4-(4-bromobenzoyl)-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5437011.png)
![N-[1-{[2-(1-adamantyl)ethyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-fluorobenzamide](/img/structure/B5437017.png)

![[2-oxo-2-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethyl]amine hydrochloride](/img/structure/B5437025.png)